molecular formula C20H20FN7O B11535031 4-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

4-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11535031
M. Wt: 393.4 g/mol
InChI Key: VRGDZORKXBPUSY-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and triazine core differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

Molecular Formula

C20H20FN7O

Molecular Weight

393.4 g/mol

IUPAC Name

2-N-[(Z)-(4-fluorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H20FN7O/c21-16-8-6-15(7-9-16)14-22-27-19-24-18(23-17-4-2-1-3-5-17)25-20(26-19)28-10-12-29-13-11-28/h1-9,14H,10-13H2,(H2,23,24,25,26,27)/b22-14-

InChI Key

VRGDZORKXBPUSY-HMAPJEAMSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=C(C=C3)F)NC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)F)NC4=CC=CC=C4

Origin of Product

United States

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